molecular formula C8H11N3O B11747477 2-(Oxolan-3-yl)pyrimidin-5-amine

2-(Oxolan-3-yl)pyrimidin-5-amine

Cat. No.: B11747477
M. Wt: 165.19 g/mol
InChI Key: GZJIQWSXXNMMMU-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with an oxolane group at the 3-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrimidine with oxolane derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(Oxolan-3-yl)pyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrido[2,3-d]pyrimidine: Shares the pyrimidine core but with different substituents.

    Oxazolo[5,4-d]pyrimidine: Contains an oxazole ring fused to the pyrimidine core.

Uniqueness

2-(Oxolan-3-yl)pyrimidin-5-amine is unique due to the presence of the oxolane group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(oxolan-3-yl)pyrimidin-5-amine

InChI

InChI=1S/C8H11N3O/c9-7-3-10-8(11-4-7)6-1-2-12-5-6/h3-4,6H,1-2,5,9H2

InChI Key

GZJIQWSXXNMMMU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC=C(C=N2)N

Origin of Product

United States

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